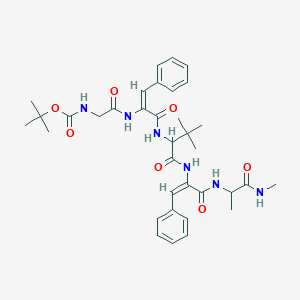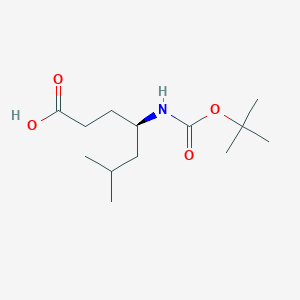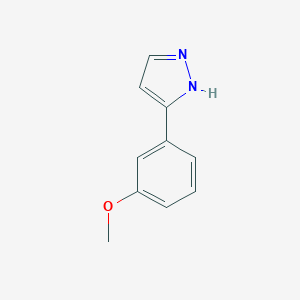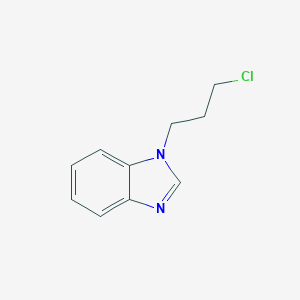
2-Amino-2-ethenylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-ethenylbutanedioic acid, also known as AEBD, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AEBD is a non-proteinogenic amino acid that is structurally similar to glutamic acid, with a vinyl group attached to the alpha carbon.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-ethenylbutanedioic acid is not fully understood, but it is thought to act as an NMDA receptor antagonist and inhibit the release of glutamate, which is involved in a variety of physiological processes. 2-Amino-2-ethenylbutanedioic acid has also been shown to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine.
Biochemical and Physiological Effects
2-Amino-2-ethenylbutanedioic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Amino-2-ethenylbutanedioic acid can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-Amino-2-ethenylbutanedioic acid can protect against neuronal damage and improve cognitive function. 2-Amino-2-ethenylbutanedioic acid has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-2-ethenylbutanedioic acid in lab experiments is that it is relatively easy to synthesize and purify. 2-Amino-2-ethenylbutanedioic acid is also stable under a variety of conditions, which makes it a useful tool for studying the effects of glutamate and glutamine metabolism. One limitation of using 2-Amino-2-ethenylbutanedioic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-Amino-2-ethenylbutanedioic acid. One area of research could be the development of new cancer therapies based on 2-Amino-2-ethenylbutanedioic acid's ability to inhibit the growth of cancer cells. Another area of research could be the development of new treatments for neurodegenerative diseases based on 2-Amino-2-ethenylbutanedioic acid's neuroprotective effects. Additionally, further research could be done to understand the mechanism of action of 2-Amino-2-ethenylbutanedioic acid and its effects on glutamate and glutamine metabolism.
Métodos De Síntesis
2-Amino-2-ethenylbutanedioic acid can be synthesized through a multistep process, starting with the reaction of ethyl acetoacetate with acetic anhydride to form the ethyl ester of 2-acetoacetylbutyric acid. This ester is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to yield 2-Amino-2-ethenylbutanedioic acid.
Aplicaciones Científicas De Investigación
2-Amino-2-ethenylbutanedioic acid has been shown to have potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 2-Amino-2-ethenylbutanedioic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-Amino-2-ethenylbutanedioic acid has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In cardiovascular disease, 2-Amino-2-ethenylbutanedioic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of atherosclerosis.
Propiedades
Número CAS |
152884-33-8 |
|---|---|
Nombre del producto |
2-Amino-2-ethenylbutanedioic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-amino-2-ethenylbutanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-6(7,5(10)11)3-4(8)9/h2H,1,3,7H2,(H,8,9)(H,10,11) |
Clave InChI |
WQPLSQDEIRSLAD-UHFFFAOYSA-N |
SMILES |
C=CC(CC(=O)O)(C(=O)O)N |
SMILES canónico |
C=CC(CC(=O)O)(C(=O)O)N |
Sinónimos |
Aspartic acid, 2-ethenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)







